REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=2)[CH2:9][C:10](O)=[O:11])=[CH:4][CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].C(C(C(C([O-])=O)O)O)([O-])=O.[K+].[Na+].OS(O)(=O)=O>CCOCC>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:13]2[CH:14]=[CH:15][C:16]([F:19])=[CH:17][CH:18]=2)[CH2:9][CH2:10][OH:11])=[CH:4][CH:3]=1 |f:1.2.3.4.5.6,7.8.9|
|
Name
|
|
Quantity
|
57.9 g
|
Type
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reactant
|
Smiles
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FC1=CC=C(C=C1)C(CC(=O)O)C1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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CCOCC
|
Name
|
|
Quantity
|
175 mL
|
Type
|
reactant
|
Smiles
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C(=O)([O-])C(O)C(O)C(=O)[O-].[K+].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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OS(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
When the dropwise addition
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Type
|
ADDITION
|
Details
|
were added dropwise in succession
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Type
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FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
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the phases were separated
|
Type
|
WASH
|
Details
|
the ethereal phase was washed with NaHCO3 solution and NaCl solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)C(CCO)C1=CC=C(C=C1)F
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |